烯丙基 4-溴苄基硫醚

描述

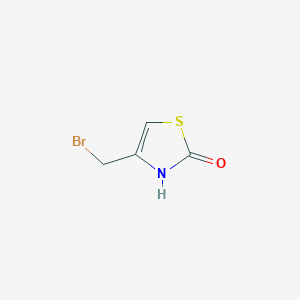

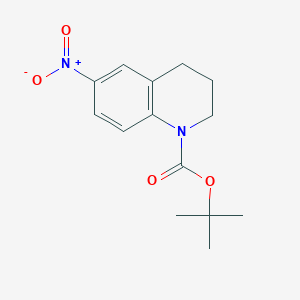

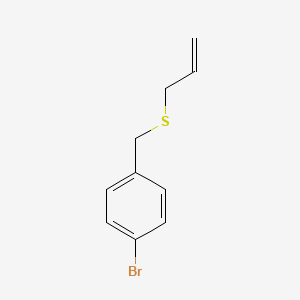

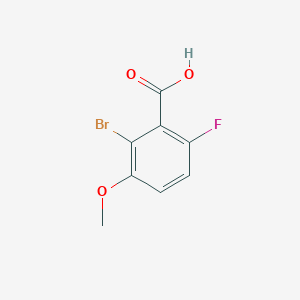

Allyl 4-bromobenzyl sulfide is a chemical compound with the linear formula C9H9BrS . It is also known by its CAS Number: 6334-55-0 .

Synthesis Analysis

The synthesis of allyl sulfides has been studied in various contexts. For instance, a study on the synthesis of trithiocarbonates and allyl sulfide-containing monomers reported a high yield synthesis of a variety of these compounds . Another study discussed an updated methodology for SN2 reactions, which are fundamental in organic chemistry, using an alkyl tosylate instead of a halide as the electrophile .Molecular Structure Analysis

The molecular structure of Allyl 4-bromobenzyl sulfide is represented by the linear formula C10H11BrS . Its InChI Code is 1S/C10H11BrS/c1-2-7-12-8-9-3-5-10 (11)6-4-9/h2-6H,1,7-8H2 .Chemical Reactions Analysis

Allyl sulfides are involved in various chemical reactions. For instance, a study on the synthesis of novel trithiocarbonate and allyl sulfide-containing monomers discussed the reaction of a host of allyl ethers with 2-azaallyl anions . Another study discussed the allylation of nucleophilic carbon centers, which is a useful method for the formation of C(sp3)–C(sp3) linkages .Physical And Chemical Properties Analysis

The molecular weight of Allyl 4-bromobenzyl sulfide is 243.17 . It is recommended to be stored in a refrigerated condition .科学研究应用

化学选择性重排

研究探索了各种硫化物配合物的化学选择性重排,包括与烯丙基 4-溴苄基硫醚相关的重排。一项研究重点关注某些二苄基硫醚配合物的反应,通过去质子化和重排过程生成硫醇盐 (Cagle 等,1996)。

电化学活化

在电化学研究的背景下,烯丙基 4-溴苄基硫醚因其在电催化中的潜力而受到研究。研究表明,了解此类化合物的反应机理有助于优化电催化剂,这对于各种工业应用至关重要 (Pauwels 等,2018)。

DNA 合成诱导

与烯丙基 4-溴苄基硫醚密切相关的烯丙基化合物已对其诱导某些细胞类型中非预定 DNA 合成能力进行了评估。此类研究对于了解这些化合物的诱变和细胞毒性至关重要 (Schiffmann 等,1983)。

有机金属化学

在有机金属化学领域,涉及烯丙基和苄基基团转移的反应研究具有重要意义。这些研究通常探索各种中间体的形成和阴离子当量的生成,这对于合成化学应用具有影响 (Hudrlik 等,2011)。

放射性碘标记和肿瘤细胞摄取

烯丙基 4-溴苄基硫醚衍生物的研究包括对放射性碘标记的二硫化物用于评估肿瘤细胞摄取的研究。这项研究与癌症治疗中诊断和治疗剂的开发尤为相关 (Ryu 等,2004)。

药物代谢酶的修饰

与烯丙基 4-溴苄基硫醚类似的烯丙基硫醚因其对肝脏药物代谢酶的影响而受到研究。此类研究对于了解这些化合物如何影响肝脏代谢及其潜在治疗应用至关重要 (Haber 等,1994)。

交叉复分解和蛋白质修饰

烯丙基硫醚,包括与烯丙基 4-溴苄基硫醚类似的化合物,已被用于水性交叉复分解反应中。这项研究对于位点选择性蛋白质修饰具有重要意义,为生化和药物研究开辟了新的途径 (Lin 等,2008)。

抗真菌剂合成

研究还集中于使用烯丙基 4-溴苄基硫醚衍生物合成抗真菌剂。此类研究有助于开发新的药物和治疗策略 (Das 等,2007)。

作用机制

Target of Action

It’s known that similar compounds, such as diallyl sulfide, interact with cellular thiols and certain cellular proteins .

Mode of Action

It’s suggested that the compound may undergo a claisen rearrangement , a key organic reaction that involves the thermal rearrangement of allyl vinyl ethers to form β-aryl allyl ethers . This reaction is specific to ally aryl ethers and allyl vinyl ethers .

Biochemical Pathways

The major metabolic pathways of sulfanes in mammals include methylation, oxidation, glutathione, and N-acetyl conjugations . After ingestion of raw garlic by a human, allyl methyl sulfide, allyl methyl disulfide, DAS2, and DAS3 were discovered in the breath of tested volunteers .

Pharmacokinetics

Allicin’s bioavailability in the gastrointestinal tract is dependent on the activity of the enzyme alliinase, and its stability can be affected by various conditions like gastric acid and intestinal enzyme proteases .

Result of Action

Similar compounds have shown significant therapeutic benefits, including cardiovascular, antihypertensive, cholesterol-lowering, antimicrobial, antifungal, anticancer, and immune-modulatory activity .

Action Environment

The action, efficacy, and stability of Allyl 4-bromobenzyl sulfide can be influenced by environmental factors. For instance, when exposed to unfavorable circumstances like high temperatures, light, and oxygen, the organosulfur components in garlic-derived compounds are volatile, thermodynamically unstable, and prone to deterioration, volatilization, and oxidation .

属性

IUPAC Name |

1-bromo-4-(prop-2-enylsulfanylmethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrS/c1-2-7-12-8-9-3-5-10(11)6-4-9/h2-6H,1,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDIFQOUHVMLSLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSCC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Allyl 4-bromobenzyl sulfide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

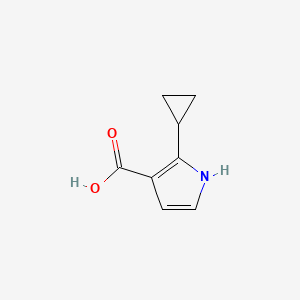

![2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine](/img/structure/B1381963.png)